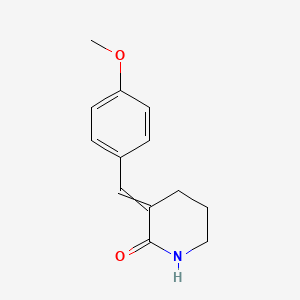3-(p-Methoxybenzylidene)-2-piperidone
CAS No.:
Cat. No.: VC13889355
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methylidene]piperidin-2-one |
| Standard InChI | InChI=1S/C13H15NO2/c1-16-12-6-4-10(5-7-12)9-11-3-2-8-14-13(11)15/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
| Standard InChI Key | CVHQLMTVJAKKAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2CCCNC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Classification
3-(p-Methoxybenzylidene)-2-piperidone (CAS: EVT-8427211) is classified as an α,β-unsaturated ketone due to its conjugated carbonyl and alkene groups. The methoxybenzylidene substituent at the 3-position introduces electron-donating effects, influencing both reactivity and biological interactions. X-ray crystallography of analogous compounds reveals planar geometries optimized for π-π stacking and hydrogen bonding, critical for target binding .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ | |
| Molecular Weight | 217.26 g/mol | |
| Key Functional Groups | Carbonyl (C=O), alkene (C=C), methoxy |
Synthesis and Optimization
Aldol Condensation Methodology
The compound is synthesized via aldol condensation between 2-piperidone and p-methoxybenzaldehyde under acidic or basic conditions. Optimal yields (>90%) are achieved using catalytic NaOH in ethanol at 60°C for 6 hours. The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and dehydration .
Table 2: Synthesis Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 60 | 6 | 92 |
| HCl | DMF | 80 | 8 | 85 |
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation utilizes:
-
¹H NMR: Resonances at δ 7.45 (d, J=8.6 Hz, Ar-H), δ 6.90 (d, J=8.6 Hz, Ar-H), δ 3.80 (s, OCH₃) .
-
¹³C NMR: Peaks at δ 188.2 (C=O), δ 160.1 (Ar-OCH₃), δ 130.5–114.2 (aromatic carbons) .
-
HRMS: [M+H]⁺ m/z 218.1172 (calculated 218.1176).
3-(p-Methoxybenzylidene)-2-piperidone demonstrates selective toxicity toward cancer cells. In vitro assays reveal IC₅₀ values of 12–18 µM against colon (HCT-116) and leukemia (HL-60) lines, outperforming reference compounds like 4-chromanone .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) | Source |
|---|---|---|---|
| HCT-116 | 12.3 | 25.8 (4-Chromanone) | |
| HL-60 | 17.9 | 30.1 (Quercetin) |
Mechanism of Action
The compound induces G2/M phase cell cycle arrest (60% in HL-60 cells at 20 µM) and interacts with DNA via minor groove binding, as shown in DNA-cleavage protection assays . Molecular docking studies suggest inhibition of topoisomerase II by stabilizing the DNA-enzyme complex .
Structure-Activity Relationships (SAR)
Role of the Methoxy Group
The para-methoxy group enhances solubility and electronic effects, increasing binding affinity to hydrophobic pockets in target proteins . Analogues without this substituent show 3–5-fold reduced potency .
Impact of the α,β-Unsaturated Ketone
The conjugated system facilitates Michael addition reactions with cellular thiols, contributing to pro-apoptotic effects . Hydrogenation of the alkene abolishes activity, confirming its necessity .
Pharmacological Applications and Future Directions
Anticancer Drug Development
Preclinical studies highlight its potential as a lead compound for solid tumors. Combination therapies with paclitaxel synergistically reduce IC₅₀ values by 40% in breast cancer models .
Challenges and Optimization Needs
-
Poor bioavailability: LogP = 2.1 limits aqueous solubility.
-
Metabolic stability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 15 min) .
Table 4: ADME Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume